(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone
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Description
(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2O2S and its molecular weight is 362.87. The purity is usually 95%.
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Biological Activity
The compound (5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound consists of a chloro-substituted methoxyphenyl group linked to a thienopyridine derivative through an azetidine moiety. The structural formula can be represented as follows:
- Molecular Formula: C20H23ClN2O2S
- Molecular Weight: 390.93 g/mol
The unique combination of functional groups suggests interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anti-inflammatory effects
- Neuroprotective properties
- Potential anticancer activities
These activities can be attributed to the compound's ability to interact with specific receptors or enzymes involved in disease mechanisms.
Interaction studies are essential for understanding how this compound engages with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to measure binding affinities and kinetics. Additionally, computational docking studies provide insights into the compound's fit within active sites of target proteins, elucidating its mechanism of action.
Comparative Analysis with Similar Compounds
The following table compares the structural features and biological activities of this compound with other related molecules:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Contains a phenylethynyl group | mGluR5 antagonist |
4-(5-Methylindolyl)-2-methylheptylguanidinothiazole | Indole derivative | Antidepressant effects |
6-(4-Chlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | Pyrazoloquinoline structure | Anticancer activity |
This comparative analysis highlights the diversity within this chemical class and showcases unique features that may confer specific biological activities.
Case Studies and Research Findings
- Neuroprotective Effects : A study indicated that similar compounds have shown neuroprotective effects in models of neurodegenerative diseases. These compounds were able to reduce oxidative stress markers and improve neuronal survival rates.
- Anti-inflammatory Activity : Research has demonstrated that compounds structurally related to the target molecule inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating autoimmune disorders.
- Anticancer Potential : Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. Further investigation is warranted to elucidate its efficacy and mechanism in cancer therapy.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-23-16-3-2-13(19)8-15(16)18(22)21-10-14(11-21)20-6-4-17-12(9-20)5-7-24-17/h2-3,5,7-8,14H,4,6,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPYOXGPTINITL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.